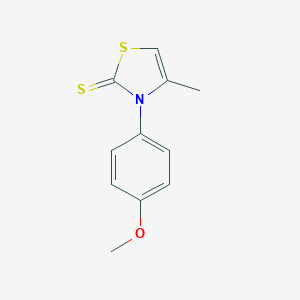
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a compound with a thiazole ring that has been of interest to researchers due to its potential applications in various fields. The compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism Of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. The compound may also act as a scavenger of free radicals, which are known to contribute to oxidative stress and cellular damage.
Biochemical And Physiological Effects
Studies have shown that 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione exhibits anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to scavenge free radicals and protect against oxidative stress-induced cellular damage. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Another advantage is its anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for drug development. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
For research on 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione include further studies on its mechanism of action, as well as its potential use as a drug for the treatment of inflammatory diseases and cancer. The compound may also be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies may be conducted to improve the solubility and bioavailability of the compound for use in drug development.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride. Other methods include the reaction of 4-methoxyphenylacetic acid with thiosemicarbazone and the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a catalyst, such as copper(II) acetate.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
77293-28-8 |
|---|---|
Product Name |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione |
Molecular Formula |
C11H11NOS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NOS2/c1-8-7-15-11(14)12(8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |
InChI Key |
GKHYAVHPLQCNNM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
Other CAS RN |
77293-28-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



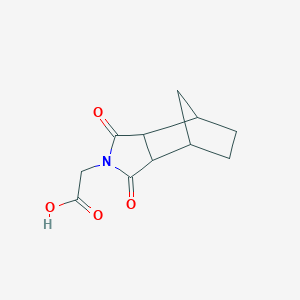
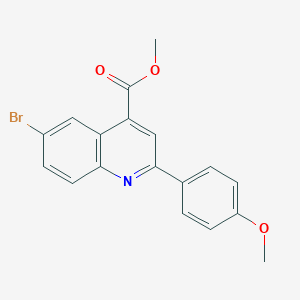
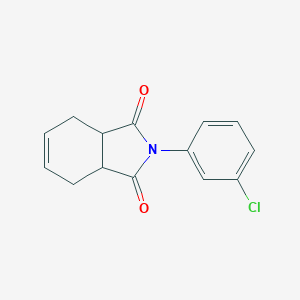
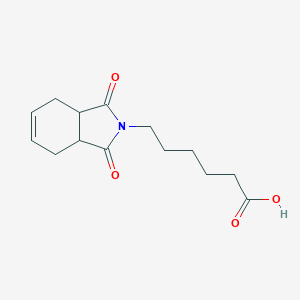
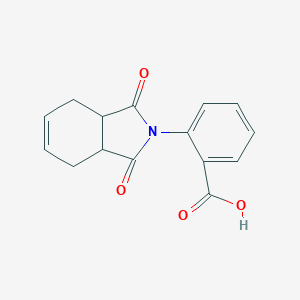
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
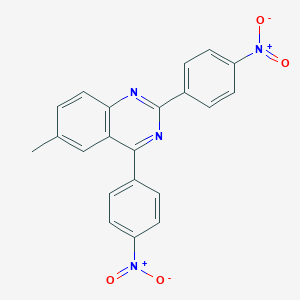
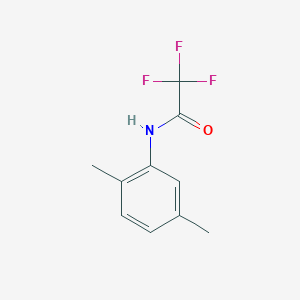
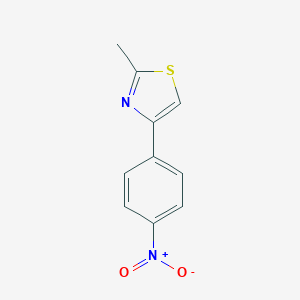
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
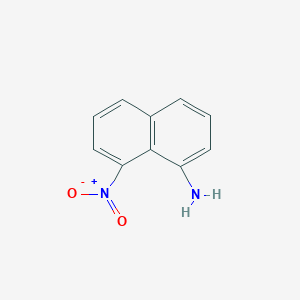
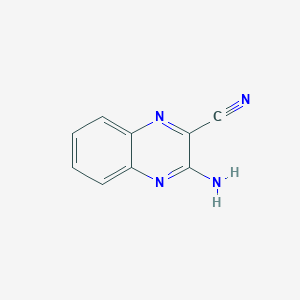
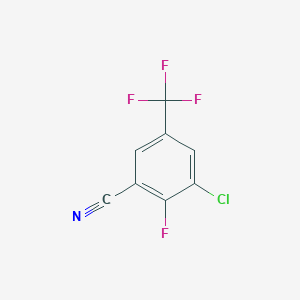
![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)